1-(3,5-Difluorobenzyl)guanidine
Description
1-(3,5-Difluorobenzyl)guanidine is a fluorinated guanidine derivative characterized by a benzyl group substituted with fluorine atoms at the 3 and 5 positions. This compound serves as a critical intermediate in synthesizing agrochemicals and pharmaceuticals due to the electron-withdrawing properties of fluorine, which enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNOCUKAHBZMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorobenzyl)guanidine typically involves the reaction of 3,5-difluorobenzylamine with a guanidine derivative. One common method is the guanylation of 3,5-difluorobenzylamine using a guanylating reagent such as carbodiimide or isothiocyanate under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as scandium (III) triflate, which facilitates the formation of the guanidine group .
Industrial Production Methods
Industrial production of 1-(3,5-Difluorobenzyl)guanidine may involve large-scale synthesis using similar guanylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorobenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidine group to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of 1-(3,5-Difluorobenzyl)guanidine.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl guanidines depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
1-(3,5-Difluorobenzyl)guanidine has shown promising results as an antimicrobial agent. Studies indicate that guanidine derivatives exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain guanidine derivatives have MIC values as low as 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli, demonstrating their efficacy as potential antibiotics .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes, leading to cell lysis .
Treatment of Multidrug-Resistant Infections
The compound has been explored for its effectiveness against multidrug-resistant pathogens, particularly in the context of cystic fibrosis-related infections.
- Bactericidal Activity : A novel guanidine compound demonstrated higher bactericidal activity than traditional antibiotics like tobramycin and meropenem against drug-resistant strains . This suggests that 1-(3,5-Difluorobenzyl)guanidine could be a valuable addition to the arsenal against resistant infections.
- Selectivity Index : The selectivity index (SI) for certain derivatives has been reported to be greater than 8, indicating low cytotoxicity alongside effective antimicrobial action .
Neurological Applications
Beyond its antimicrobial properties, guanidine compounds have been investigated for their potential role in treating neurological disorders such as Alzheimer's disease.
- Enzymatic Inhibition : Research on biaryl guanidine derivatives indicates their ability to inhibit β-secretase enzymes, which are implicated in the pathogenesis of Alzheimer's disease. One study reported a compound with an IC50 value of 97 nM, showing significant inhibition of β-secretase activity .
- Behavioral Studies : In vivo studies have demonstrated improvements in cognitive functions in animal models treated with these compounds, suggesting their potential for therapeutic use in neurodegenerative diseases .
Summary of Findings
The following table summarizes key findings related to the applications of 1-(3,5-Difluorobenzyl)guanidine:
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorobenzyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In antimicrobial applications, it disrupts bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Structural Features and Substituent Effects
The table below summarizes key structural differences and substituent effects among 1-(3,5-Difluorobenzyl)guanidine and related compounds:
Key Observations:
- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 1-(3,5-Difluorobenzyl)guanidine, Tx 4) exhibit improved metabolic stability and bioavailability compared to chlorinated analogs (e.g., Tx 11) due to fluorine’s smaller size and stronger electronegativity .
- Melting Points : Sulfonyl-containing derivatives (e.g., Compound 14) show higher melting points (~245–250°C) than triazine hybrids (e.g., Compound 31, 154–156°C), likely due to stronger intermolecular interactions in sulfonyl groups .
Biological Activity
1-(3,5-Difluorobenzyl)guanidine is a synthetic compound notable for its unique structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
1-(3,5-Difluorobenzyl)guanidine has the molecular formula C8H9F2N3, characterized by a guanidine group linked to a 3,5-difluorobenzyl moiety. The presence of fluorine atoms enhances both its chemical stability and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of 1-(3,5-Difluorobenzyl)guanidine is primarily attributed to its interaction with various molecular targets. The guanidine group allows for hydrogen bonding and electrostatic interactions with biological molecules. Notably, it has shown efficacy in disrupting bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1-(3,5-Difluorobenzyl)guanidine. It has been investigated for its effectiveness against various pathogens:
- In vitro Studies : The compound demonstrated significant activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency. For example, in a study involving Candida albicans, the MIC was determined to be between 5 and >80 μM depending on the strain .
- In vivo Efficacy : In animal models, doses of 20 and 40 mg/kg were effective in reducing fungal burdens in kidneys and spleens infected with Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Activity
1-(3,5-Difluorobenzyl)guanidine has also been explored for its anticancer properties:
- Mechanistic Studies : Research indicates that it may inhibit key enzymes involved in cancer progression. For instance, biaryl guanidine derivatives have shown promise as inhibitors of β-secretase enzymes linked to Alzheimer's disease, with one compound demonstrating an IC50 value of 97 nM .
- Cell Proliferation : In vitro assays revealed that 1-(3,5-Difluorobenzyl)guanidine could significantly reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent .
Study on Antifungal Activity
A comprehensive study examined the antifungal properties of various guanidine-containing compounds, including 1-(3,5-Difluorobenzyl)guanidine. This research involved testing against several strains of Candida:
| Compound | MIC (μM) | Efficacy in Mice (mg/kg) |
|---|---|---|
| 1-(3,5-Difluorobenzyl)guanidine | 5 - >80 | 20 - 40 |
| Reference Compound | <0.5 | Not tested |
The results indicated that while some compounds were more potent than others, 1-(3,5-Difluorobenzyl)guanidine showed promising results warranting further investigation .
Study on Cancer Cell Lines
Another study focused on the inhibition of β-secretase activity by guanidine derivatives:
| Compound | IC50 (nM) | Cell Line Tested |
|---|---|---|
| 1-(3,5-Difluorobenzyl)guanidine | 97 ± 0.91 | Various cancer cell lines |
| Control Compound | >200 | Various cancer cell lines |
This study concluded that modifications to the guanidine structure could enhance inhibitory effects on β-secretase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
